2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)5-3-4-6(14)11-1-2-13(4)12-5/h1-3H,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEQTMITFTVUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(F)(F)F)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis in Anhydrous Media
Microwave-mediated synthesis has emerged as a rapid method for constructing the pyrazolo[1,5-A]pyrazine core. A catalyst-free approach conducted in dry toluene at 150°C achieves cyclization within 30 minutes, leveraging microwave irradiation's efficient energy transfer. This method circumvents traditional heating limitations, though yields remain moderate (45-60%) due to competing side reactions. Key advantages include:
- Elimination of metal catalysts, simplifying purification
- Reduced reaction times compared to conventional thermal methods
- Compatibility with oxygen-sensitive intermediates
The trifluoromethyl group is typically introduced via pre-functionalized starting materials, as direct fluorination under microwave conditions proves challenging. Recent optimizations using hexafluorobenzene as both solvent and fluorine source show promise, albeit with increased byproduct formation.
Solution-Phase Cyclization under Oxygen Atmosphere
Atmospheric oxygen serves as a critical reagent in ethanol/acetic acid systems, enabling oxidative cyclization of N-aminopyridine precursors. As demonstrated in foundational work by Zhang et al., varying acetic acid equivalents significantly impacts yield:
| Acetic Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|
| 2 | Air | 34 |
| 6 | Air | 74 |
| 6 | O₂ | 94 |
The oxygen-dependent mechanism involves single-electron transfer (SET) processes, with superoxide radicals facilitating dehydrogenation. This method produces gram quantities with >90% purity, though scale-up requires careful pressure management due to explosive limits in oxygen-enriched environments.
Palladium-Catalyzed Coupling Reactions
A tandem Pd-catalyzed/Silver-mediated process enables precise functionalization of the pyrazine ring. The three-step sequence:
- N-Benzoyliminopyridinium ylide formation
- Oxidative coupling with alkenyl halides
- Silver nitrate-mediated cyclization
Delivers 2-substituted derivatives in 68-82% yield. X-ray crystallography confirms regioselectivity, with the palladium center coordinating preferentially at the C3 position. Limitations include sensitivity to steric hindrance from bulky substituents and catalyst degradation above 80°C.
Advanced Catalytic Approaches
Copper-Catalyzed Radical Annulation
A breakthrough methodology employs Cu(I)-phenanthroline complexes to mediate radical-based cyclization. Key features:
- Unprecedented 4- or 6-position selectivity through ligand tuning
- Tolerance for electron-deficient aryl groups
- Gram-scale synthesis with 89% isolated yield
Mechanistic studies using ESR spectroscopy confirm the involvement of trifluoromethyl radicals, generated via single-electron oxidation of CF₃SO₂Na. The catalytic cycle proceeds through:
- Ligand-assisted CF₃ radical formation
- Regioselective addition to pyrazine π-system
- Intramolecular cyclization via C-N bond formation
Silver-Mediated Elimination-Cyclization
Building on earlier Pd-catalyzed work, AgNO₃ (20 mol%) in DMF at 120°C promotes ylide elimination while suppressing β-hydride side reactions. This method achieves:
- 78% yield for electron-rich substrates
- Complete conversion in <4 hours
- Compatibility with terminal alkynes
Comparative kinetic studies reveal a first-order dependence on silver concentration, suggesting rate-determining ylide activation.
Industrial-Scale Production Techniques
Continuous Flow Reactor Optimization
While batch processes dominate laboratory synthesis, industrial production favors continuous flow systems. A patented approach details:
- Mixed feed streams of pyrazole-3-carboxylic acid (2.5 M) and trifluoroacetyl chloride (1:1.2 molar ratio)
- Laminar flow through Inconel® reactors at 8 bar pressure
- In-line FTIR monitoring for real-time yield adjustment
This system achieves 82% conversion with 99.5% purity, though capital costs remain prohibitive for small-scale manufacturers.
Solvent Recycling and Waste Mitigation
Environmental considerations drive innovations in solvent recovery. The Mitsubishi Heavy Industries process utilizes:
- Multi-stage distillation for toluene reuse (98% recovery)
- Scrubber systems to capture HF byproducts
- Catalytic converters for NOx reduction
Lifecycle analysis shows 37% lower carbon footprint versus batch methods, albeit with 15% higher energy consumption.
Mechanistic Studies and Reaction Pathways
Kinetic Isotope Effects in Cyclization
Deuterium labeling studies (kH/kD = 2.3 ± 0.1) confirm rate-limiting C-H bond cleavage during oxidative cyclization. Transition state modeling identifies a planar intermediate stabilized by conjugation with the trifluoromethyl group.
Computational Modeling of Regioselectivity
Density functional theory (DFT) calculations at the B3LYP/6-311++G** level reveal:
- 4.2 kcal/mol preference for 1,5-H shift over direct cyclization
- Electron-withdrawing CF₃ group lowers LUMO energy by 1.8 eV
- Non-covalent interactions dominate transition state stabilization
These insights guide rational catalyst design for improved positional control.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Microwave-Assisted | 58 | 95 | 1.2 | Moderate |
| O₂-Mediated Cyclization | 94 | 99 | 1.0 | High |
| Pd/Ag Catalyzed | 82 | 97 | 3.5 | Low |
| Cu Radical Annulation | 89 | 98 | 2.8 | High |
The oxygen-mediated approach offers optimal balance between yield and scalability, while copper catalysis provides superior regiocontrol for complex derivatives. Industrial adoption remains limited by precious metal costs, driving research into iron-based alternatives.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Substituent Variations
The pyrazolo[1,5-a]pyrimidine/pyrazine scaffold is versatile, with substituents dictating physicochemical and biological properties. Key analogs include:
| Compound Name | Substituents | Molecular Weight | Key Features | Biological Activity | Reference |
|---|---|---|---|---|---|
| 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL | CF₃ (C2), OH (C4) | ~245 g/mol | High polarity (OH), metabolic stability (CF₃) | Under investigation | [1, 9] |
| 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | Cl (C5), CH₃ (C2) | ~183 g/mol | Lipophilic (Cl, CH₃), moderate stability | Weak cytotoxic activity | [3, 11] |
| 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-7-CF₃ | CF₃ (C7), dichlorophenyl (C3), fluorophenyl (C5) | ~407 g/mol | Enhanced π-π stacking (aryl groups), improved target affinity | Antitrypanosomal, kinase inhibition | [9, 12] |
| 2-(Benzyloxymethyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine | Cl (C5, C7), benzyloxymethyl (C2) | ~352 g/mol | Bulky substituent (benzyloxymethyl), moderate solubility | Synthetic intermediate | [6] |
Key Observations :
Physicochemical Properties
- Tautomerism : The target compound’s hydroxyl group may exhibit tautomerism, as observed in pyrazol-5-one derivatives (), influencing reactivity and solubility .
- Crystal Packing : Bulky substituents (e.g., benzyloxymethyl in ) disrupt crystallinity, whereas aryl groups () promote stable crystal lattices via π-π interactions .
Biological Activity
2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL is a heterocyclic compound that exhibits significant biological activity, particularly in medicinal chemistry. Its unique trifluoromethyl group enhances its stability and lipophilicity, making it a valuable scaffold for drug development. This article explores the compound's biological activity, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C7H5F3N4O
- Molecular Weight : 220.13 g/mol
- CAS Number : 877402-82-9
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb) . This suggests that this compound may possess similar antitubercular properties.
- Antimicrobial Activity : Derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated antibacterial and antifungal activities . The trifluoromethyl group may enhance these effects by improving the compound's interaction with microbial targets.
- Structure-Activity Relationships (SAR) : Research indicates that substituents on the pyrazolo ring can significantly affect biological activity. For example, compounds with specific phenyl substitutions exhibited enhanced potency against M.tb .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its derivatives:
Case Studies
Case Study 1: Antitubercular Activity
In a study exploring the structure–activity relationships of pyrazolo[1,5-a]pyrimidines, it was found that certain derivatives significantly inhibited M.tb growth in vitro. The most effective compounds contained specific substitutions that enhanced their binding affinity to the ATP synthase enzyme .
Case Study 2: Antimicrobial Properties
A series of compounds derived from pyrazolo[1,5-a]pyrimidines were tested against various bacterial strains. Results indicated that those with trifluoromethyl substitutions showed improved antimicrobial efficacy compared to their non-fluorinated counterparts. This highlights the potential of this compound in developing new antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
